An In-depth Technical Guide to 2-Chloro-3,5-difluorobenzoic Acid (CAS No. 189024-26-8)
An In-depth Technical Guide to 2-Chloro-3,5-difluorobenzoic Acid (CAS No. 189024-26-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
2-Chloro-3,5-difluorobenzoic acid, with the CAS number 189024-26-8, is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom, and two fluorine atoms on a benzene ring, makes it a valuable intermediate in organic synthesis. The presence and specific positioning of these functional groups impart unique reactivity and properties to the molecule, rendering it a significant building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4][5] Halogenated benzoic acids are known to be key components in the synthesis of various bioactive compounds, including quinolone antibiotics.[6][7] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-Chloro-3,5-difluorobenzoic acid, aimed at professionals in research and development.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 189024-26-8 | [1][2][9][10] |
| Molecular Formula | C₇H₃ClF₂O₂ | [9][10] |
| Molecular Weight | 192.55 g/mol | [10] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in organic solvents | [2] |
Spectral Characterization (Hypothetical Data)
While specific experimental spectral data for 2-Chloro-3,5-difluorobenzoic acid is not widely published, a hypothetical analysis based on its structure can provide valuable insights for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the acidic proton of the carboxylic acid. The aromatic protons would appear as multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the adjacent halogen substituents. The carboxylic acid proton would typically appear as a broad singlet at a very downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be significantly influenced by the attached chlorine and fluorine atoms, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloro-3,5-difluorobenzoic acid would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often showing hydrogen bonding.[11] A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group.[11] The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region, and C-Cl and C-F stretching vibrations would be observed in the fingerprint region (below 1400 cm⁻¹).
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (192.55). Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak would also be expected. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45).[12][13]
Synthesis and Reactivity
Caption: Proposed synthetic workflow for 2-Chloro-3,5-difluorobenzoic acid.
Hypothetical Step-by-Step Synthesis Protocol:
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Chlorination of 1,3-Difluorobenzene: 1,3-Difluorobenzene would be subjected to electrophilic aromatic substitution, specifically chlorination, using a chlorinating agent such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). This would introduce a chlorine atom onto the benzene ring, yielding 2-chloro-1,3-difluorobenzene.
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Friedel-Crafts Acylation: The resulting 2-chloro-1,3-difluorobenzene would then undergo a Friedel-Crafts acylation reaction. Treatment with acetyl chloride (CH₃COCl) and a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) would introduce an acetyl group to the ring, forming 1-(2-chloro-3,5-difluorophenyl)ethan-1-one.
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Haloform Reaction: Finally, the methyl ketone intermediate would be oxidized to the corresponding carboxylic acid via the haloform reaction. Treatment with a base (e.g., sodium hydroxide) and a halogen (e.g., bromine) would convert the acetyl group into a carboxylate, which upon acidic workup, would yield the final product, 2-Chloro-3,5-difluorobenzoic acid.
The reactivity of 2-Chloro-3,5-difluorobenzoic acid is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification, amide formation, and reduction. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogen and carboxylic acid groups. However, it can be susceptible to nucleophilic aromatic substitution under certain conditions.
Applications in Research and Development
Halogenated benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.
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Pharmaceutical Synthesis: This class of compounds is particularly important in the synthesis of quinolone and fluoroquinolone antibiotics, which are a major class of broad-spectrum antibacterial agents.[6][7] The benzoic acid moiety serves as a key precursor for the construction of the core quinolone scaffold. While direct use of 2-Chloro-3,5-difluorobenzoic acid in a marketed drug is not documented, its structural motifs are of high interest in medicinal chemistry for the development of new therapeutic agents.
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Agrochemicals: Fluorinated aromatic compounds are also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.[5] The specific substitution pattern of 2-Chloro-3,5-difluorobenzoic acid could be explored for the synthesis of novel crop protection agents.
Caption: Potential application areas for 2-Chloro-3,5-difluorobenzoic acid.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-3,5-difluorobenzoic acid. Based on safety data sheets for this and similar compounds, it is considered to be an irritant.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]
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Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
-
Storage: Store in a dry, well-ventilated place. Keep container tightly closed.[8]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
2-Chloro-3,5-difluorobenzoic acid is a valuable, albeit not extensively characterized, chemical intermediate. Its polysubstituted aromatic structure presents numerous opportunities for the synthesis of complex and potentially bioactive molecules. While a significant amount of research has been conducted on related halogenated benzoic acids, this specific isomer represents an area where further investigation into its properties, synthesis, and applications could yield valuable discoveries, particularly in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers and developers looking to explore the potential of this versatile building block.
References
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